Propenaldimine-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-imine, also known as allylimine, is an organic compound with the molecular formula C₃H₅N. It is a member of the imine family, characterized by the presence of a carbon-nitrogen double bond (C=N).
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propen-1-imine can be synthesized through the reaction of allylamine with aldehydes or ketones. The reaction typically involves the condensation of the amine with the carbonyl compound, resulting in the formation of the imine and the release of water. This process is often catalyzed by acids to increase the reaction rate .
Industrial Production Methods
Industrial production of 2-Propen-1-imine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are less commonly documented but generally follow the principles of organic synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of 2-Propen-1-imine can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other nitrogen-containing compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propen-1-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. It can form covalent bonds with nucleophiles, leading to various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming Schiff bases with aldehydes or ketones .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine (Allylamine): Similar structure but with a primary amine group instead of an imine.
2-Propen-1-ol (Allyl alcohol): Contains a hydroxyl group instead of an imine.
2-Propen-1-thiol (Allyl mercaptan): Contains a thiol group instead of an imine.
Uniqueness
2-Propen-1-imine is unique due to its imine functionality, which imparts distinct reactivity compared to its analogs. The presence of the C=N bond allows it to participate in specific condensation and substitution reactions that are not possible with amines, alcohols, or thiols .
Properties
CAS No. |
74738-52-6 |
---|---|
Molecular Formula |
C3H4N |
Molecular Weight |
54.07 g/mol |
IUPAC Name |
prop-2-en-1-imine |
InChI |
InChI=1S/C3H4N/c1-2-3-4/h2,4H,1H2 |
InChI Key |
WFMHVOPBBMKWHR-UHFFFAOYSA-N |
Canonical SMILES |
C=C[C]=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.